Cas no 2227747-05-7 ((1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol)

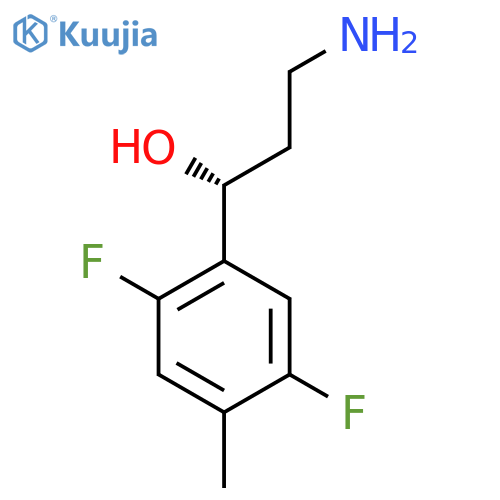

2227747-05-7 structure

商品名:(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol

- EN300-1757866

- 2227747-05-7

-

- インチ: 1S/C10H13F2NO/c1-6-4-9(12)7(5-8(6)11)10(14)2-3-13/h4-5,10,14H,2-3,13H2,1H3/t10-/m1/s1

- InChIKey: QRALYWJWHMMEKA-SNVBAGLBSA-N

- ほほえんだ: FC1C=C(C)C(=CC=1[C@@H](CCN)O)F

計算された属性

- せいみつぶんしりょう: 201.09652036g/mol

- どういたいしつりょう: 201.09652036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 46.2Ų

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1757866-0.1g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 0.1g |

$1585.0 | 2023-09-20 | ||

| Enamine | EN300-1757866-1.0g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 1g |

$1801.0 | 2023-05-23 | ||

| Enamine | EN300-1757866-5.0g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 5g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1757866-0.05g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 0.05g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1757866-10g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 10g |

$7742.0 | 2023-09-20 | ||

| Enamine | EN300-1757866-1g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 1g |

$1801.0 | 2023-09-20 | ||

| Enamine | EN300-1757866-5g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 5g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1757866-0.5g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 0.5g |

$1728.0 | 2023-09-20 | ||

| Enamine | EN300-1757866-0.25g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 0.25g |

$1657.0 | 2023-09-20 | ||

| Enamine | EN300-1757866-10.0g |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |

2227747-05-7 | 10g |

$7742.0 | 2023-05-23 |

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol 関連文献

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

2227747-05-7 ((1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量